1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1H-pyrazole 1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13839408
InChI: InChI=1S/C15H22BF3N2O3/c1-13(2)14(3,4)24-16(23-13)12-10(15(17,18)19)9-20-21(12)11-7-5-6-8-22-11/h9,11H,5-8H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2C3CCCCO3)C(F)(F)F
Molecular Formula: C15H22BF3N2O3
Molecular Weight: 346.16 g/mol

1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1H-pyrazole

CAS No.:

Cat. No.: VC13839408

Molecular Formula: C15H22BF3N2O3

Molecular Weight: 346.16 g/mol

* For research use only. Not for human or veterinary use.

1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1H-pyrazole -

Specification

Molecular Formula C15H22BF3N2O3
Molecular Weight 346.16 g/mol
IUPAC Name 1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrazole
Standard InChI InChI=1S/C15H22BF3N2O3/c1-13(2)14(3,4)24-16(23-13)12-10(15(17,18)19)9-20-21(12)11-7-5-6-8-22-11/h9,11H,5-8H2,1-4H3
Standard InChI Key NRLALEBHEJUVRY-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2C3CCCCO3)C(F)(F)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2C3CCCCO3)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the pyrazole-boronate ester family, featuring a pyrazole ring substituted at positions 1, 4, and 5. The 1-position is occupied by a tetrahydropyran-2-yl group, a common protecting moiety that enhances solubility and steric bulk . The 5-position contains a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group, a key functional group in Suzuki-Miyaura cross-coupling reactions . Notably, the 4-position is substituted with a trifluoromethyl (-CF₃) group, which confers electron-withdrawing properties and metabolic stability—a hallmark of fluorinated pharmaceuticals .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₅H₂₂BF₃N₂O₃
Molecular Weight346.15 g/mol
CAS Registry NumberNot explicitly reported*-
Synonyms3-Trifluoromethyl-1-(oxan-2-yl)-5-(pinacolatoboryl)pyrazole

*The CAS number for the 4-(trifluoromethyl) isomer remains unconfirmed in available literature, though the 3-(trifluoromethyl) analog is documented as 1192187-75-9 .

Synthesis and Preparation

Synthetic Routes

The synthesis of pyrazole-boronate esters typically involves multi-step strategies:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or alkynones under acidic or basic conditions.

  • Boronation: Introduction of the pinacol boronate group via Miyaura borylation, often employing bis(pinacolato)diboron (B₂pin₂) and palladium catalysts .

  • Trifluoromethylation: Late-stage incorporation of the -CF₃ group using reagents like Umemoto’s reagent or CF₃Cu .

For the THP-protected derivative, the tetrahydropyran group is introduced via nucleophilic substitution or Mitsunobu reaction, leveraging alcohols or thiols as leaving groups .

Physicochemical Properties

Stability and Reactivity

The pinacol boronate group confers air and moisture sensitivity, necessitating storage under inert atmospheres . The trifluoromethyl group enhances thermal stability, with decomposition temperatures exceeding 150°C . Solubility data are sparse, but analog studies suggest moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water .

Table 2: Stability Profile

PropertyObservationSource
HygroscopicityHigh (requires desiccants)
PhotostabilityStable under ambient light
Hydrolytic StabilitySusceptible in acidic/basic media

Applications in Drug Discovery

Suzuki-Miyaura Cross-Coupling

The pinacol boronate group enables participation in palladium-catalyzed cross-couplings, facilitating access to biaryl structures prevalent in pharmaceuticals . For example, coupling with aryl halides could yield candidates for kinase inhibition or antimicrobial activity .

Future Research Directions

  • Isomer-Specific Studies: Clarify the biological activity of the 4-(trifluoromethyl) isomer versus its 3-substituted counterpart.

  • Process Optimization: Develop high-yield, regioselective syntheses to reduce production costs.

  • In Silico Modeling: Predict binding affinities for viral targets using molecular docking simulations.

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